molecular formula C12H16N4 B1488814 3-Azido-1-(3-phenylpropyl)azetidine CAS No. 2097976-71-9

3-Azido-1-(3-phenylpropyl)azetidine

Cat. No.: B1488814
CAS No.: 2097976-71-9
M. Wt: 216.28 g/mol
InChI Key: QTUSTTCYACWENA-UHFFFAOYSA-N
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Description

“3-Azido-1-(3-phenylpropyl)azetidine” is a type of azetidine, a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . Azetidines are important building blocks for polyamines by anionic and cationic ring-opening polymerization .


Chemical Reactions Analysis

Azetidines can undergo various chemical reactions. For instance, they can participate in [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application in polymer synthesis .


Physical and Chemical Properties Analysis

Azetidines have a considerable ring strain, which lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines . A related compound, “3-azido-1,3-dinitroazetidine (ADNAZ)”, has a low melting temperature at 78 °C .

Mechanism of Action

Future Directions

Azetidines have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection . Future research may focus on overcoming the challenges associated with the aza Paternò–Büchi reaction and exploring new reaction protocols .

Biochemical Analysis

Biochemical Properties

3-Azido-1-(3-phenylpropyl)azetidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to participate in ring-opening reactions, which are facilitated by its strained four-membered ring structure These interactions often involve nucleophilic attack on the azetidine ring, leading to the formation of more stable products

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo ring-opening reactions can lead to the formation of reactive intermediates that interact with cellular components . These interactions can result in changes in gene expression and modulation of signaling pathways, ultimately affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation . Its azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing biomolecules. This reactivity allows this compound to modify proteins and other biomolecules, leading to changes in their function and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular function. These adverse effects are likely due to the compound’s reactivity and its ability to form reactive intermediates that interact with cellular components.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . The compound’s azido group can undergo reduction to form amines, which can then participate in further metabolic reactions. These metabolic pathways can influence the compound’s biological activity and its effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity . The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s concentration in different cellular compartments and its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing specific biochemical pathways and cellular processes.

Properties

IUPAC Name

3-azido-1-(3-phenylpropyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-15-14-12-9-16(10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUSTTCYACWENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCCC2=CC=CC=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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